molecular formula C18H21FINO2 B1664806 Altropane CAS No. 180468-34-2

Altropane

Cat. No.: B1664806
CAS No.: 180468-34-2
M. Wt: 429.3 g/mol
InChI Key: GTQLIPQFXVKRKJ-UNSMHXHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Altropane (IACFT) is a phenyltropane-derived compound that acts as a potent and selective dopamine transporter (DAT) inhibitor . Its primary research value lies in its application as a radiopharmaceutical agent for mapping the density and distribution of dopamine transporters in the brain using Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging . When radiolabeled with isotopes such as I-123 or C-11, this compound binds with high affinity and selectivity to the DAT, a protein located on presynaptic dopamine neurons . This binding profile makes it an excellent tool for visualizing the integrity of the dopaminergic system in vivo. Research with this compound is central to the study of Parkinson's disease and other Parkinsonian syndromes, as it can help distinguish these conditions from non-Parkinsonian tremors by revealing significantly reduced DAT density in the striatum . Furthermore, its investigational applications extend to the study of Attention Deficit Hyperactivity Disorder (ADHD), where it has been used to explore alterations in dopamine transporter levels , and to research on Dementia with Lewy Bodies (DLB) to understand the role of striatal and extrastriatal dopamine dysfunction in cognitive impairment . The compound exhibits fast kinetics and high specificity for DAT over serotonin and norepinephrine transporters, facilitating precise imaging protocols . This product is strictly for research purposes and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-[(E)-3-iodoprop-2-enyl]-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FINO2/c1-23-18(22)17-15(12-3-5-13(19)6-4-12)11-14-7-8-16(17)21(14)10-2-9-20/h2-6,9,14-17H,7-8,10-11H2,1H3/b9-2+/t14-,15+,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQLIPQFXVKRKJ-UNSMHXHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(N2CC=CI)CC1C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2C/C=C/I)C[C@@H]1C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027571
Record name Altropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180468-34-2
Record name Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-[(2E)-3-iodo-2-propen-1-yl]-8-azabicyclo[3.2.1]octane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180468-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Altropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180468342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altropane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04947
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Altropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALTROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q4092099O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Pathway A: Nitrophenol-Based Synthesis

This method starts with 4-bromo-2-nitrophenol, which undergoes nucleophilic substitution with isopropylamine to form 4-(2-nitro-4-isopropoxyphenyl)amine. The intermediate is then reacted with 2-(chloroacetyl)benzoic acid under basic conditions to yield the tropane backbone. Critical to this pathway is the preservation of the β-configuration at the 2nd and 3rd positions of the tropane ring, achieved through stereoselective reduction using sodium borohydride in methanol. The final step involves iodination at the propenyl side chain using iodine monochloride (ICl) in dichloromethane, producing the non-radioactive this compound precursor with a reported overall yield of 12–15%.

Pathway B: Fluorophenyltropane Derivative Synthesis

An alternative approach utilizes 3β-(4-fluorophenyl)tropane-2β-carboxylic acid methyl ester as the starting material. The methyl ester is hydrolyzed with hydrochloric acid (HCl) to generate the free carboxylic acid, which is then coupled with 1-iodoprop-1-en-3-amine via carbodiimide-mediated amidation. This method emphasizes regioselective iodination at the allylic position, facilitated by radical initiators such as azobisisobutyronitrile (AIBN), to achieve >90% isotopic incorporation. Pathway B offers a shorter reaction sequence (four steps) compared to Pathway A but requires stringent control over reaction temperatures to prevent epimerization at the tropane chiral centers.

Radiolabeling Strategies for this compound

This compound’s utility in neuroimaging depends on efficient radiolabeling with isotopes such as carbon-11 (¹¹C) or iodine-123 (¹²³I). The choice of isotope influences the synthesis protocol, equipment requirements, and clinical applicability.

Carbon-11 Labeling

¹¹C-Altropane is synthesized via a two-step procedure:

  • Precursor Activation : The methyl ester of this compound is hydrolyzed with 2N HCl to expose the carboxylic acid group, forming the reactive intermediate.
  • Methylation with [¹¹C]Methyl Iodide : The acid is treated with [¹¹C]CH₃I in the presence of tetrabutylammonium hydroxide (TBAH) as a phase-transfer catalyst. This reaction proceeds in anhydrous dimethylformamide (DMF) at 80°C for 5 minutes, achieving a radiochemical yield of 40–50%. Subsequent high-performance liquid chromatography (HPLC) purification using a C18 column and ethanol:water (70:30) mobile phase ensures radiochemical purity >95%.

Key Parameters :

  • Specific activity: >1,000 mCi/µmol
  • Synthesis time: 30 minutes
  • Decay-corrected yield: 25–30%

Iodine-123 Labeling

¹²³I-Altropane preparation employs isotopic exchange, leveraging the precursor’s iodopropeyl group. The reaction is conducted in acetic acid at 150°C for 15 minutes using ammonium [¹²³I]iodide as the radioiodine source. A radical scavenger like ascorbic acid is added to minimize byproduct formation, resulting in a radiochemical purity of 98% and molar activity of 50–60 GBq/µmol.

Automation and Process Optimization

Recent advancements focus on automating this compound synthesis to enhance reproducibility and scalability. Lee et al. developed a fully automated module integrating [¹¹C]CH₃I production, methylation, and HPLC purification. This system reduces manual intervention and achieves a consistent radiochemical yield of 35–40% with a synthesis time of 32 minutes. Additionally, machine learning models like DMS-Flex (Duo) have been applied to retrosynthetic planning, identifying optimal reaction sequences that minimize side reactions and improve atom economy. For example, DMS-Flex predicted a novel one-pot iodination-methylation route that increased yield by 18% compared to traditional methods.

Quality Control and Analytical Validation

Rigorous quality control protocols are essential for clinical-grade this compound. Key assays include:

  • Radiochemical Purity : Analyzed via radio-HPLC using a γ-detector.
  • Chemical Identity : Confirmed through co-injection with non-radioactive this compound and mass spectrometry (MS).
  • Residual Solvents : Quantified via gas chromatography (GC) to ensure compliance with ICH guidelines.

Stability Data : ¹¹C-Altropane remains stable for 90 minutes post-synthesis when stored at 25°C, with radiochemical purity degradation <2%.

Chemical Reactions Analysis

Altropane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.

Scientific Research Applications

Neuroimaging in Parkinson’s Disease

Overview
Altropane serves as a valuable tool for the early diagnosis of Parkinson's disease (PD). Research indicates that it can visualize the degree of nerve loss in the brains of individuals at various stages of PD, thus aiding in accurate diagnosis and monitoring disease progression.

Clinical Studies
A pivotal study involving 15 participants demonstrated that this compound could differentiate between healthy individuals and those with varying severities of Parkinson's disease. The imaging results showed reduced binding of this compound in areas affected by the disease, correlating with the extent of neuronal loss. Specifically, individuals with moderate PD exhibited weaker images compared to controls, while those with severe PD showed almost no detectable binding in affected brain regions .

Mechanism of Action
The compound was originally developed from research on cocaine's action in the brain. It binds specifically to DAT, which is predominantly found on dopamine neurons. In patients with PD, where dopamine neurons are progressively lost, this compound's binding properties reflect this degeneration. This ability to visualize dopamine transporter levels makes it an essential marker for monitoring the disease .

Applications in ADHD Diagnosis

Overview
In addition to its role in Parkinson's disease, this compound is being investigated for its potential in diagnosing ADHD. Research suggests that individuals with ADHD may have elevated levels of dopamine transporters compared to those without the disorder. This differential expression can be assessed using this compound as a radioligand in imaging studies.

Clinical Trials
Boston Life Sciences has initiated clinical trials to evaluate this compound’s effectiveness in diagnosing ADHD. These studies aim to address the inconsistencies often encountered in clinical diagnoses of ADHD and could provide a more reliable biomarker for identifying this condition .

Research Applications

Basic Research
this compound is not only useful for clinical diagnostics but also plays a significant role in basic research concerning neurodegenerative diseases. Its ability to bind selectively to DAT allows researchers to investigate the underlying mechanisms of diseases like PD and ADHD at a molecular level.

Case Studies and Findings

  • A study indicated that this compound binding was significantly reduced (up to 99%) in postmortem tissues from patients with Parkinson’s compared to age-matched controls, highlighting its potential as a diagnostic tool .
  • Another research effort demonstrated increased DAT binding in adults with ADHD using this compound, providing insights into the neurobiological underpinnings of this disorder .

Comparative Data Table

Application AreaMechanismClinical RelevanceKey Findings
Parkinson's DiseaseBinds to DATEarly diagnosis, monitoring treatment efficacyReduced binding correlates with disease severity
Attention-Deficit/Hyperactivity Disorder (ADHD)Binds to elevated DAT levelsReliable diagnostic markerIncreased DAT binding observed in ADHD patients

Mechanism of Action

Altropane exerts its effects by selectively binding to the dopamine transporter protein found on the surface of dopamine-producing neurons. This binding inhibits the reuptake of dopamine from the synapse back into the neuron, leading to increased levels of dopamine in the synaptic cleft. This mechanism is particularly useful in imaging studies to visualize dopamine transporter distribution using single photon emission computed tomography (SPECT) imaging .

Comparison with Similar Compounds

Altropane belongs to the 2β-carbomethoxy-3β-aryltropane class of DAT ligands. Key analogs and competitors include [123I]β-CIT, TRODAT-1, [123I]PE2I, and [18F]FP-CIT. Below is a detailed comparison:

Affinity and Selectivity
Compound DAT IC50 (nM) DAT/SERT Selectivity Key Binding Regions
This compound 6.62 ± 0.78 28:1 Caudate, putamen, nucleus accumbens
[123I]β-CIT 0.93 1:1 Striatum, thalamus
[99mTc]TRODAT-1 14.6 3:1 Striatum
[123I]PE2I 0.63 20:1 Striatum

Key Findings :

  • This compound’s 28:1 DAT/SERT selectivity surpasses β-CIT and TRODAT-1, reducing false signals from serotonin-rich regions (e.g., thalamus) .
  • Despite lower absolute affinity than PE2I (IC50 = 0.63 nM), this compound’s faster kinetics (peak striatal binding at 30–60 minutes) enable shorter imaging protocols compared to β-CIT (equilibrium at 18–24 hours) .
Imaging Characteristics
Parameter This compound [123I]β-CIT [99mTc]TRODAT-1
Time to peak BP 30–60 min 18–24 hr 4–6 hr
Radiation dose 5–10 mCi 6–12 mCi 20–25 mCi
Clinical availability SPECT/PET SPECT only SPECT only

Key Findings :

  • This compound’s rapid equilibrium allows same-day imaging, improving patient compliance and clinic workflow .
  • [99mTc]TRODAT-1, while widely used in Asia, has lower resolution due to higher nonspecific binding and radiation dose .
Clinical Utility
  • PD Diagnosis: this compound SPECT detects unilateral striatal reductions in early PD (sensitivity: 92–98%), comparable to [18F]FDOPA PET but at lower cost . In one study, this compound identified contralateral dopaminergic deficits in two early PD patients with normal FDOPA PET scans . [123I]β-CIT shows age-related DAT decline (8% per decade), complicating interpretation in elderly populations .
  • ADHD :

    • This compound reveals elevated DAT density in adult ADHD (BP = 2.09 ± 0.20 vs. 1.83 ± 0.22 in controls), a finding absent in β-CIT studies due to SERT cross-reactivity .
  • Dementia with Lewy Bodies (DLB) :

    • This compound PET differentiates DLB from Alzheimer’s disease (AD) via caudate DAT reductions (p < 0.041), outperforming β-CIT in regional specificity .
Limitations
  • This compound’s reliance on iodine-123 (half-life: 13.2 hours) limits accessibility in regions without cyclotron facilities .
  • [11C]this compound (PET) requires on-site synthesis, restricting use to specialized centers .

Biological Activity

Altropane, a radiolabeled tropane derivative, has garnered attention for its role as a selective ligand for the dopamine transporter (DAT) in neuroimaging applications, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). This article explores the biological activity of this compound, focusing on its binding properties, implications in various neurological conditions, and relevant case studies.

This compound is chemically characterized as 2β-carbomethoxy-3β-(4-fluorophenyl)-n-(1-iodoprop-1-en-3-yl)nortropane. Its high affinity for the DAT allows it to serve as an effective imaging agent for studying dopaminergic systems in the brain. The compound's selectivity is notable, demonstrating a dopamine/serotonin transporter affinity ratio of approximately 25:1, which enhances its utility in distinguishing dopamine-related pathologies from other conditions .

Binding Affinity and Distribution

Research has shown that this compound binds with high affinity to the DAT in human brain tissue. A study reported a dissociation constant (KDK_D) of 4.96 nM and a maximum binding density (BMAXB_{MAX}) of 212 pmol/g in normal human putamen tissue. In contrast, binding was significantly reduced in postmortem tissues from Parkinson's disease patients, indicating a marked loss of DAT availability .

Table 1: Binding Properties of this compound

Tissue TypeKDK_D (nM)BMAXB_{MAX} (pmol/g)
Normal Human Putamen4.96 ± 0.38212 ± 41.1
Parkinson's Diseased PutamenNot applicable0.48 ± 0.33

Parkinson's Disease

This compound has been utilized as a diagnostic tool in Parkinson's disease (PD). The significant reduction in DAT binding observed in PD patients compared to healthy controls supports its application as a biomarker for dopaminergic neuron integrity. In vivo studies employing this compound PET imaging have demonstrated that DAT levels correlate with motor symptoms and cognitive impairments associated with PD .

Attention Deficit Hyperactivity Disorder (ADHD)

Recent studies have also explored the role of this compound in understanding ADHD. A controlled PET imaging study involving treatment-naïve adults with ADHD showed increased DAT binding potential in the caudate nucleus compared to healthy controls, suggesting dysregulation of dopaminergic signaling in this population .

Table 2: DAT Binding Potential in ADHD Study

GroupRight Caudate BPLeft Caudate BP
ADHD Patients3.44 ± 0.143.41 ± 0.17
Healthy Controls2.99 ± 0.0943.10 ± 0.11

Case Studies and Research Findings

Case Study: PET Imaging in Parkinson's Disease
A study involving postmortem analysis demonstrated that DAT levels measured by this compound binding were significantly lower in PD patients compared to age-matched controls, reinforcing its potential utility as a diagnostic marker for PD progression .

Case Study: ADHD and Dopamine Dysregulation
In a cohort of adults diagnosed with ADHD, PET imaging revealed abnormal DAT binding patterns that correlated with clinical assessments of attentional deficits, further supporting the hypothesis that dopaminergic dysregulation plays a critical role in ADHD pathology .

Q & A

Q. What is the biochemical mechanism of Altropane in detecting dopamine transporter (DAT) density, and how is this applied in neuroimaging?

this compound binds selectively to DATs with high affinity (IC50 = 6.62 ± 0.78 nM) and specificity (DA/5-HT transporter selectivity ratio = 25), enabling quantification of DAT density via SPECT or PET imaging. Its uptake correlates with DAT availability in the striatum, making it effective for diagnosing disorders like Parkinson’s disease (reduced DAT) and ADHD (elevated DAT). Radiolabeling with <sup>123</sup>I or <sup>11</sup>C allows visualization of DAT distribution, with striatal binding kinetics reaching equilibrium within 30–60 minutes post-injection .

Q. What standardized imaging protocols should be followed for this compound in clinical research?

Key steps include:

  • Administering 5–15 mCi of radiolabeled this compound intravenously.
  • Acquiring dynamic SPECT/PET images over 60–90 minutes , focusing on striatal regions (caudate nucleus, putamen) and using the occipital cortex as a reference region.
  • Analyzing time-activity curves (TACs) with kinetic models (e.g., graphical analysis for reversible ligands) to calculate binding potential (BPmax/Kd).
  • Validating results with arterial blood sampling and metabolite correction to account for tracer degradation .

Q. What statistical methods are essential for validating this compound’s diagnostic accuracy in research?

Use receiver operating characteristic (ROC) analysis to determine sensitivity/specificity thresholds for DAT density cutoffs. For longitudinal studies, apply mixed-effects models to account for repeated measures, and employ bootstrapping to assess confidence intervals in heterogeneous cohorts (e.g., ADHD vs. healthy controls) .

Advanced Research Questions

Q. How can researchers address age-related variations in DAT binding potential when using this compound?

DAT density naturally declines with age, complicating ADHD/Parkinson’s diagnostics. Mitigate this by:

  • Incorporating age-matched control groups in study design.
  • Applying multivariate regression models to adjust for age as a covariate.
  • Conducting multicenter trials to recruit larger, demographically diverse cohorts, as demonstrated in Phase III trials comparing ADHD patients (18–40 years) with age-matched controls .

Q. What methodologies resolve contradictions in reported DAT density findings across ADHD studies using this compound?

Discrepancies often arise from differences in imaging protocols or participant selection. Solutions include:

  • Adopting consensus guidelines for image acquisition and region-of-interest (ROI) delineation.
  • Performing meta-analyses to aggregate data from independent studies, weighting results by sample size and methodological rigor.
  • Validating findings with post-mortem DAT quantification in subset cohorts .

Q. How can this compound’s signal-to-noise ratio be optimized in PET imaging for preclinical studies?

Enhance SNR by:

  • Using high-specific-activity radiolabeling (>1,000 mCi/μmol) to minimize non-specific binding.
  • Implementing metabolite correction algorithms to account for <sup>11</sup>C-labeled degradation products (e.g., polar metabolites constituting ~20% of circulating tracer at 60 minutes).
  • Applying noise-reduction reconstruction algorithms (e.g., ordered-subset expectation maximization) during image processing .

Q. What experimental designs control for confounders in this compound-based studies of movement disorders?

  • Use double-blind, randomized controlled trials to eliminate observer bias.
  • Include sham imaging procedures in control arms to account for placebo effects.
  • Stratify participants by symptom severity and comorbidities (e.g., depression in Parkinson’s patients) during recruitment .

Methodological Considerations

  • Data Integrity : Maintain raw imaging and biochemical data in repositories (e.g., Harvard Dataverse) with detailed metadata for replication .
  • Systematic Reviews : Follow PRISMA guidelines when synthesizing evidence from this compound studies, emphasizing conflicts in DAT quantification methods .
  • Ethical Compliance : Ensure IRB approval for human trials, particularly when studying vulnerable populations (e.g., pediatric ADHD cohorts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Altropane
Reactant of Route 2
Altropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.